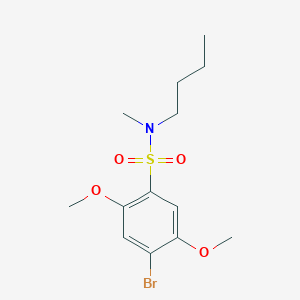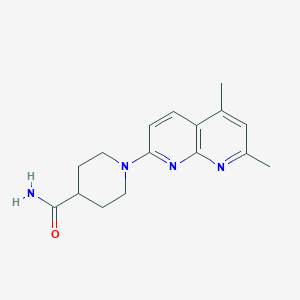![molecular formula C18H24N6O2S B12267378 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267378.png)
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a pyrrolidinyl group and a piperazinyl group linked to a methanesulfonylpyridine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate pyrimidine precursors with pyrrolidine and piperazine derivatives under controlled conditions. The methanesulfonylpyridine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperazinyl)pyrimidine
- 4-(Pyrrolidin-1-yl)pyrimidine
- 2-(Pyridin-2-yl)pyrimidine
Uniqueness
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in drug discovery and development.
Properties
Molecular Formula |
C18H24N6O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C18H24N6O2S/c1-27(25,26)15-5-4-7-19-17(15)23-11-13-24(14-12-23)18-20-8-6-16(21-18)22-9-2-3-10-22/h4-8H,2-3,9-14H2,1H3 |
InChI Key |
SXWVTXDEAHUMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267297.png)

![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267299.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12267304.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267316.png)

![N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267324.png)

![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12267341.png)
![N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267343.png)
![1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12267346.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267354.png)
![3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12267357.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267362.png)
